molecular formula C16H13N3O2S2 B2435972 6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE CAS No. 862973-85-1

6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE

Cat. No.: B2435972
CAS No.: 862973-85-1
M. Wt: 343.42
InChI Key: MINJMLDYZZPBEZ-UHFFFAOYSA-N
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Description

6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Scientific Research Applications

6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a fluorescent probe or imaging agent. Its ability to interact with biological molecules makes it useful in various assays and diagnostic techniques.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzothiazole derivatives are known to have antimicrobial, antifungal, and anticancer activities, among others . The mechanism could involve interaction with various enzymes or receptors in the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of methoxy groups and the formation of the final amine structure. Common reagents used in these reactions include methoxybenzene, sulfur, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. Reactions are often performed in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents. Conditions vary depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions result in the formation of various substituted benzothiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound of the benzothiazole family, used in various chemical and biological applications.

    2-Aminobenzothiazole: A derivative with an amino group, known for its antimicrobial and anticancer properties.

    4-Methoxybenzothiazole: A compound with a methoxy group, used in the synthesis of dyes and pigments.

Uniqueness

6-METHOXY-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOL-2-AMINE stands out due to its dual benzothiazole rings and methoxy groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-20-9-6-7-10-13(8-9)23-15(17-10)19-16-18-14-11(21-2)4-3-5-12(14)22-16/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINJMLDYZZPBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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